molecular formula C11H11FN4O B2366887 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856029-79-2

5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2366887
CAS No.: 1856029-79-2
M. Wt: 234.234
InChI Key: XXWUEUJQAGVVKG-UHFFFAOYSA-N
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Description

5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino and fluorophenyl groups in 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide makes it uniqueThe fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

IUPAC Name

5-amino-N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-16-10(13)6-9(15-16)11(17)14-8-4-2-7(12)3-5-8/h2-6H,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUEUJQAGVVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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